Product packaging for Methyl 6-bromo-5-methylhex-4-enoate(Cat. No.:CAS No. 917792-45-1)

Methyl 6-bromo-5-methylhex-4-enoate

Cat. No.: B14201837
CAS No.: 917792-45-1
M. Wt: 221.09 g/mol
InChI Key: PPRJOZLUHRQRFS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-methylhex-4-enoate is a valuable bromoester intermediate in organic and medicinal chemistry research. Its structure, featuring an aliphatic bromine handle and a methyl ester group, makes it a versatile building block for constructing more complex molecules through various coupling and functional group transformation reactions. Scientific literature highlights the application of closely related compounds, such as (E)-methyl 6-bromo-4-methylhex-4-enoate, in multi-step synthetic pathways. For instance, this analogous compound served as a key precursor in the synthesis of the vitamin K catabolite CAN7C, a novel naphthoquinone derivative that has demonstrated significant potential in bone metabolism research . Studies have shown that the CAN7C catabolite can markedly restrict ovariectomy-induced bone loss in murine models, with its bioactivity depending critically on its specific side-chain structure and a free carboxylic acid group . As an intermediate, this compound is therefore of high interest for researchers in drug discovery and development, particularly for exploring new therapeutic agents for conditions like osteoporosis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13BrO2 B14201837 Methyl 6-bromo-5-methylhex-4-enoate CAS No. 917792-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917792-45-1

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

methyl 6-bromo-5-methylhex-4-enoate

InChI

InChI=1S/C8H13BrO2/c1-7(6-9)4-3-5-8(10)11-2/h4H,3,5-6H2,1-2H3

InChI Key

PPRJOZLUHRQRFS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)OC)CBr

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Bromo 5 Methylhex 4 Enoate

Established Synthetic Routes

Established synthetic routes provide reliable, albeit sometimes lengthy, pathways to brominated methylhexenoate derivatives. These methods often begin with functionalized precursors, such as allylic alcohols or compounds derived from natural products.

Conversion from Hydroxylated Precursors: Synthesis from Methyl (E)-6-hydroxy-4-methylhex-4-enoate

A common and direct method for synthesizing allylic bromides is through the conversion of their corresponding allylic alcohols. In this context, Methyl 6-bromo-5-methylhex-4-enoate can be prepared from its hydroxylated precursor, Methyl (E)-6-hydroxy-4-methylhex-4-enoate. This transformation involves the substitution of the hydroxyl (-OH) group with a bromine atom.

Classic reagents for this conversion include phosphorus tribromide (PBr₃) or the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Using Phosphorus Tribromide (PBr₃): The reaction with PBr₃ is a standard method for converting primary and secondary alcohols to alkyl bromides. The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, a phosphite (B83602) ester. The bromide ion, now a competent nucleophile, then displaces this leaving group in an Sₙ2 reaction. For an allylic alcohol, this pathway is efficient due to the reactive nature of the allylic position.

Reaction Scheme: Methyl (E)-6-hydroxy-4-methylhex-4-enoate + PBr₃ → Methyl (E)-6-bromo-5-methylhex-4-enoate

Parameter Condition
Reagent Phosphorus tribromide (PBr₃)
Solvent Anhydrous diethyl ether or dichloromethane
Temperature Typically cooled (e.g., 0 °C) to control reactivity
Work-up Careful quenching with water or ice, followed by extraction

Using the Appel Reaction (CBr₄/PPh₃): The Appel reaction provides a mild alternative for converting alcohols to alkyl bromides. In this process, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium (B103445) salt intermediate. The alcohol then reacts with this intermediate, leading to its activation and subsequent displacement by the bromide ion. This method is often preferred for sensitive substrates due to its neutral and mild conditions.

Reaction Scheme: Methyl (E)-6-hydroxy-4-methylhex-4-enoate + CBr₄ + PPh₃ → Methyl (E)-6-bromo-5-methylhex-4-enoate + CHBr₃ + Ph₃P=O

Parameter Condition
Reagents Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)
Solvent Dichloromethane or acetonitrile (B52724)
Temperature Room temperature or gentle heating
Work-up Removal of triphenylphosphine oxide byproduct via filtration or chromatography

Transformation from Natural Product Derived Starting Materials: Geraniol (B1671447) as a Precursor to Methyl 6-bromo-4-methylhex-4-enoate

Natural products serve as valuable and often inexpensive starting materials in organic synthesis. Geraniol, a readily available monoterpenoid alcohol, can be used to synthesize an isomer of the target compound, Methyl 6-bromo-4-methylhex-4-enoate. This multi-step synthesis involves oxidation, esterification, and selective bromination.

Step 1: Oxidation of Geraniol to Geranic Acid The primary alcohol group of geraniol can be selectively oxidized to a carboxylic acid to form geranic acid. This is often a two-step process in practice, involving an initial oxidation to the aldehyde (geranial), followed by further oxidation to the carboxylic acid. nih.govresearchgate.net Common oxidizing agents for this transformation include Jones reagent (CrO₃ in sulfuric acid) or milder, two-step procedures using reagents like pyridinium (B92312) chlorochromate (PCC) followed by sodium chlorite (B76162) (NaClO₂). orgsyn.org Biotransformation using microorganisms like Mucor irregularis also presents an efficient route to geranic acid from geraniol. nih.govresearchgate.net

Step 2: Esterification to Methyl Geranate (B1243311) The resulting geranic acid is then converted to its corresponding methyl ester, methyl geranate. This is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. youtube.com

Reaction Scheme: Geranic Acid + Methanol (in presence of H⁺ catalyst) ⇌ Methyl Geranate + Water

Step 3: Allylic Bromination of Methyl Geranate The final step is the selective bromination at one of the allylic positions of methyl geranate. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), is the classic method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via a free-radical mechanism. chemistrysteps.comlibretexts.org The key challenge is regioselectivity, as methyl geranate has two distinct allylic methyl groups and an allylic methylene (B1212753) group. The reaction forms a resonance-stabilized allylic radical, which can then be attacked by bromine at different positions, leading to a mixture of isomeric products. chadsprep.commasterorganicchemistry.com The desired product, Methyl 6-bromo-4-methylhex-4-enoate, is formed by bromination at the C-7 methyl group of the original geraniol structure.

Parameter Condition
Reagent N-Bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN) or UV light
Solvent Carbon tetrachloride (CCl₄) (traditional), or greener alternatives
Key Challenge Regioselectivity, potential for product mixtures

Exploration of Novel and Efficient Synthetic Pathways

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. Research into the synthesis of brominated alkenoates explores strategies to control selectivity and reduce environmental impact.

Regioselective and Stereoselective Bromination Strategies

Achieving high selectivity is a primary goal in modern synthesis. For a molecule like this compound, this involves controlling both the position of the bromine atom (regioselectivity) and the geometry of the double bond (stereoselectivity).

Regioselectivity: In radical allylic brominations with NBS, the initial abstraction of a hydrogen atom forms a resonance-stabilized allylic radical. openochem.org If the resonance forms are not equivalent, a mixture of constitutional isomers can be produced. chemistrysteps.com The final product ratio is often determined by a combination of the relative stability of the contributing radical resonance structures and steric hindrance at the attack site. libretexts.org Strategies to control regioselectivity may involve using directing groups or specialized catalytic systems that favor one radical intermediate over another.

Stereoselectivity: When a new stereocenter is formed at a prochiral carbon via a radical mechanism, the reaction typically results in a racemic mixture of enantiomers because the planar radical intermediate can be attacked from either face. youtube.com Achieving stereocontrol in these reactions is challenging but can be approached through methods like using chiral auxiliaries attached to the substrate, which sterically hinder one face of the molecule, or employing chiral catalysts that create an asymmetric reaction environment. rsc.orgrsc.org

Eco-Friendly and Sustainable Synthesis Development

Traditional bromination reactions, particularly the Wohl-Ziegler reaction, often use hazardous solvents like carbon tetrachloride (CCl₄), which is toxic and ozone-depleting. masterorganicchemistry.com Modern green chemistry principles drive the development of more sustainable alternatives.

Key developments include:

Safer Reagents: Using N-Bromosuccinimide (NBS) is already considered a greener choice compared to handling volatile and highly corrosive liquid bromine (Br₂). wordpress.com

Greener Solvents: Replacing CCl₄ with less toxic solvents like acetonitrile, ionic liquids, or even solvent-free conditions can significantly improve the environmental profile of the synthesis. nih.gov

In-situ Generation of Bromine: Photoredox catalysis can generate bromine in situ from bromide salts (e.g., NaBr) under mild, visible-light conditions, avoiding the handling of Br₂ or NBS and minimizing waste. nih.gov

Catalytic Approaches to Bromination

Catalytic methods offer the advantage of using small amounts of a catalyst to achieve a transformation, which improves atom economy and reduces waste.

Transition Metal Catalysis: Certain transition metal complexes can catalyze allylic substitution reactions directly on allylic alcohols. rsc.orgrsc.org This approach avoids the need to first convert the alcohol into a better leaving group, thereby shortening the synthetic sequence. The mechanism typically involves the formation of a π-allyl metal intermediate, which is then attacked by a bromide nucleophile.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. nih.govnih.gov In the context of allylic bromination, a photocatalyst can be excited by light and then oxidize a bromide source to generate a bromine radical. This radical initiates the chain reaction for allylic hydrogen abstraction, leading to the desired product. This method offers high selectivity and avoids the use of harsh reagents or high temperatures. nih.gov

Chemical Reactivity and Transformations of Methyl 6 Bromo 5 Methylhex 4 Enoate

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Methyl 6-bromo-5-methylhex-4-enoate is a valuable substrate for several such reactions, owing to the reactivity of its allylic bromide.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net In the context of this compound, the vinyl bromide moiety is a suitable handle for such transformations. Reactions like the Suzuki, Heck, and Sonogashira couplings can be envisaged, allowing for the introduction of a wide range of substituents at the 6-position.

The Suzuki coupling , for instance, would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the 6-position of the hexenoate and the organic group from the boronic acid or ester. The general scheme for such a reaction is depicted below:

Scheme 1: Generalized Suzuki Coupling of this compound

Generated code

Where R represents an organic substituent and B(OR')2 represents a boronic acid or ester.

Similarly, the Heck reaction would enable the arylation or vinylation of the double bond, although in the case of an allylic bromide, the reaction can be more complex. The Sonogashira coupling would allow for the introduction of an alkyne group by reacting the bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, influencing both the yield and the selectivity of the desired product. Research in this area focuses on developing milder and more efficient catalytic systems to broaden the scope of these transformations.

The allylic nature of the bromide in this compound makes it susceptible to nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles, leading to the formation of a wide array of derivatives. These reactions can proceed through either an SN2 or SN2' mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

In an SN2 reaction , the nucleophile directly attacks the carbon atom bearing the bromine, leading to inversion of configuration if the carbon were chiral. In an SN2' reaction , the nucleophile attacks the γ-carbon of the allylic system (the double bond), with concomitant rearrangement of the double bond.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
CyanideSodium cyanide (NaCN)Nitrile
Azide (B81097)Sodium azide (NaN3)Azide
Hydroxide (B78521)Sodium hydroxide (NaOH)Allylic alcohol
ThiolateSodium thiomethoxide (NaSCH3)Thioether
Malonate esterDiethyl malonateAlkylated malonic ester

The regioselectivity of the nucleophilic attack (SN2 vs. SN2') is a key consideration in these reactions and can often be controlled by the choice of reaction conditions and the steric and electronic properties of the nucleophile.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organocuprates (R2CuLi), are potent nucleophiles that can react with allylic bromides to form new carbon-carbon bonds. These reactions are particularly useful for introducing alkyl, aryl, or vinyl groups.

The reaction with Grignard reagents can sometimes lead to a mixture of products due to the high reactivity of the organomagnesium compounds. The use of organocuprates , often referred to as Gilman reagents, generally provides higher yields and better selectivity for the SN2' product, where the new carbon-carbon bond is formed at the γ-position of the original double bond with a shift in the double bond's position.

Scheme 2: Reaction with a Gilman Reagent

Generated code

The choice between these organometallic reagents allows for a degree of control over the regiochemical outcome of the carbon-carbon bond formation.

Transformations of the Alkene Moiety

The carbon-carbon double bond in this compound provides another site for chemical modification, allowing for a different set of synthetic transformations.

Olefin metathesis is a powerful reaction that allows for the redistribution of carbon-carbon double bonds. In the context of this compound, both cross-metathesis and ring-closing metathesis could be envisioned, depending on the reaction partner.

Cross-metathesis with another olefin, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), would lead to the formation of new, elongated or functionalized, unsaturated esters. The success of this reaction depends on the relative reactivity of the two olefins and the stability of the catalyst towards the allylic bromide functionality.

Table 2: Potential Olefin Metathesis Reactions

Metathesis TypeReaction PartnerPotential Product
Cross-MetathesisEthyleneMethyl 4-bromo-3-methylbut-2-enoate
Cross-MetathesisStyrenePhenyl-substituted unsaturated ester
Ring-Closing Metathesis(with a diene)Cyclic compound

While the presence of the allylic bromide can sometimes interfere with the catalyst's activity, modern, more robust catalysts have expanded the scope of olefin metathesis to include substrates with various functional groups.

The double bond in this compound can undergo both electrophilic and radical addition reactions.

Electrophilic addition typically involves the reaction with an electrophile, such as a hydrohalic acid (e.g., HBr) or a halogen (e.g., Br2). The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the presence of the electron-withdrawing ester group and the bromine atom can influence the electronic distribution of the double bond and thus the regiochemical outcome.

Radical addition , on the other hand, often proceeds with anti-Markovnikov regioselectivity. For example, the addition of HBr in the presence of peroxides would lead to the bromine atom adding to the less substituted carbon of the double bond.

These addition reactions provide a pathway to further functionalize the carbon skeleton of the molecule, converting the unsaturated ester into a saturated, di-functionalized compound.

Cycloaddition and Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful class of transformations in organic chemistry. For this compound, the embedded alkene functionality can participate in such reactions, although specific examples involving this exact molecule are not extensively documented in the literature. However, by analogy to related systems, its potential reactivity in cycloadditions and sigmatropic rearrangements can be inferred.

Cycloaddition Reactions:

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. organicchemistrydata.org The trisubstituted nature of the double bond in this compound, coupled with the presence of an electron-withdrawing bromine atom, suggests it could act as a dienophile in Diels-Alder reactions, a classic [4+2] cycloaddition. The stereochemistry of the resulting cyclohexene (B86901) would be influenced by the geometry of the double bond and the nature of the diene partner.

Sigmatropic Rearrangements:

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-system. libretexts.org While direct examples for this compound are scarce, related systems undergo well-established rearrangements like the Claisen and Cope rearrangements. libretexts.orgimperial.ac.uk

A particularly relevant transformation is the Ireland-Claisen rearrangement , a libretexts.orglibretexts.org-sigmatropic rearrangement of silyl (B83357) enol ethers derived from allylic esters. unc.edu In the context of our subject molecule, treatment with a strong base like lithium diisopropylamide (LDA) followed by trapping with a trialkylsilyl chloride would generate a silyl ketene (B1206846) acetal. This intermediate could then undergo a libretexts.orglibretexts.org-sigmatropic rearrangement upon heating, ultimately leading to a γ,δ-unsaturated carboxylic acid after acidic workup. This powerful carbon-carbon bond-forming reaction would allow for significant structural modification.

Rearrangement Type Key Intermediate Potential Product Type Driving Force
Ireland-ClaisenSilyl Ketene Acetalγ,δ-Unsaturated Carboxylic AcidFavorable orbital overlap in the chair-like transition state imperial.ac.uk

Modifications of the Ester Functional Group

The methyl ester functionality in this compound is susceptible to a variety of transformations, including reduction, transesterification, and saponification. The challenge often lies in achieving selectivity in the presence of the vinyl bromide and the alkene.

The selective reduction of the ester group to either an aldehyde or an alcohol requires careful choice of reducing agent to avoid concomitant reaction with the vinyl bromide.

Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the vinyl bromide. harvard.edu Therefore, milder and more selective reagents are necessary.

Reduction to the Alcohol:

Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the reduction of esters to alcohols. rsc.org By carefully controlling the stoichiometry and reaction temperature, it is often possible to selectively reduce the ester in the presence of a halide. For instance, the reduction of methyl 4-(bromomethyl)benzoate (B8499459) to [4-(bromomethyl)phenyl]methanol has been achieved with high yield using 2.2 equivalents of DIBAL-H. rsc.org A similar strategy could likely be applied to this compound.

Reduction to the Aldehyde:

The partial reduction of an ester to an aldehyde is a more challenging transformation. Specialized reagents and conditions are typically required. One potential approach involves the use of specific borane (B79455) catalysts that have shown high selectivity for the reduction of esters to aldehydes. acs.org

Reducing Agent Product Key Considerations
Diisobutylaluminum hydride (DIBAL-H)6-bromo-5-methylhex-4-en-1-olStoichiometry and temperature control are crucial for selectivity. rsc.org
Lithium borohydride (B1222165) (LiBH₄)6-bromo-5-methylhex-4-en-1-olGenerally selective for esters over some other functional groups. harvard.edu

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This equilibrium-driven reaction can be pushed towards the desired product by using a large excess of the new alcohol. libretexts.org For this compound, this reaction would allow for the exchange of the methyl group for other alkyl or aryl groups, potentially altering the physical and chemical properties of the molecule. Both acid-catalyzed (e.g., using sulfuric acid) and base-catalyzed (e.g., using sodium alkoxide) methods are viable. masterorganicchemistry.comyoutube.com

Saponification:

Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. Treatment of this compound with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent (e.g., a mixture of water and an alcohol) would yield the corresponding sodium or potassium 6-bromo-5-methylhex-4-enoate and methanol (B129727). Subsequent acidification would then produce the free carboxylic acid, 6-bromo-5-methylhex-4-enoic acid. This is a fundamental and generally high-yielding transformation for esters.

Reaction Reagents Primary Product
TransesterificationR'OH, Acid or Base CatalystEthyl 6-bromo-5-methylhex-4-enoate (with ethanol)
SaponificationNaOH or KOH, H₂O/ROHSodium 6-bromo-5-methylhex-4-enoate

Mechanistic Elucidation and Kinetic Analysis

Investigation of Reaction Mechanisms and Transition States

Understanding the mechanistic pathways is crucial for predicting the outcome of reactions involving Methyl 6-bromo-5-methylhex-4-enoate. Both radical and polar mechanisms can be considered, each with distinct intermediates and transition states.

Reactions involving free radicals are characterized by a sequence of initiation, propagation, and termination steps. libretexts.orglibretexts.org For haloalkanes like this compound, homolytic cleavage of the carbon-bromine bond can be initiated by heat or light, generating a bromine radical and a carbon-centered radical. masterorganicchemistry.commasterorganicchemistry.com

A significant pathway for this compound is intramolecular radical cyclization, a powerful method for forming cyclic structures. wikipedia.org This process involves three key stages:

Selective radical generation: The reaction is initiated to form a radical at a specific position on the substrate. wikipedia.org

Radical cyclization: The generated radical attacks a multiple bond within the same molecule. wikipedia.org In the case of this compound, the radical formed on the carbon bearing the bromine can attack the carbon-carbon double bond.

Conversion to product: The cyclized radical is then converted to the final product through various quenching mechanisms. wikipedia.org

The regioselectivity of the cyclization is a critical aspect. For hexenyl radicals, 5-exo cyclization is generally favored under kinetic control, leading to the formation of a five-membered ring. wikipedia.org However, under conditions of thermodynamic control, such as low concentrations of a radical scavenger, a 6-endo product can be formed through rearrangement. wikipedia.org The stability of the radical intermediate plays a key role, with more substituted radicals being more stable. masterorganicchemistry.com

Computational studies on similar 5-hexenyl radical systems have identified three highly conserved transition states for cyclization: exo-chair, exo-boat, and endo-chair. scirp.orgresearchgate.net The energy differences between these transition states determine the ratio of exo to endo products. scirp.org For the unsubstituted 5-hexenyl radical, the chair-like transition state leading to a five-membered ring is calculated to be lower in energy than the boat-like transition state. libretexts.org The presence of substituents can influence the relative energies of these transition states. libretexts.org

Table 1: Comparison of Calculated Activation Energies for Cyclization of 5-Hexenyl Radicals
Radical SystemCyclization ModeCalculated Activation Energy (Ea) (kcal/mol)
Acyl (X = CH₂)5-exo24–37
Oxyacyl (X = O)5-exo17–29
Acyl (X = CH₂)6-endo32–41
Oxyacyl (X = O)6-endo40–50

Data sourced from computational studies on acyl and oxyacyl radicals. rsc.org

In addition to radical pathways, polar reactions are also possible for haloalkanes and unsaturated esters. perlego.comlibretexts.org The carbon-halogen bond is polarized, with the carbon atom being electrophilic and the halogen being a good leaving group. libretexts.org This allows for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N1 and S_N2): In S_N2 reactions, a nucleophile attacks the electrophilic carbon in a concerted step, leading to an inversion of stereochemistry. libretexts.org These reactions are favored by strong nucleophiles and polar aprotic solvents. libretexts.org Steric hindrance at the reaction center can slow down S_N2 reactions. libretexts.org S_N1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. studysmarter.co.uk These are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. libretexts.org

Elimination (E1 and E2): Elimination reactions compete with substitution and lead to the formation of a double bond. E2 reactions are concerted and require a strong base. libretexts.org E1 reactions proceed through a carbocation intermediate, similar to S_N1. perlego.com

Concerted mechanisms are also observed in some reactions of alkenes, such as certain pericyclic reactions. perlego.com For organometallic cross-coupling reactions, the oxidative addition of C-X bonds can proceed through a concerted mechanism. wordpress.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about reaction rates and the factors that influence them.

The rate of a chemical reaction is sensitive to various conditions:

Temperature: Generally, an increase in temperature increases the reaction rate. The effect of temperature on atom transfer cyclization reactions of similar allylic α-iodo esters and amides has been studied. acs.org

Concentration: The rate of a reaction typically depends on the concentration of the reactants. For example, in radical cyclizations, a high concentration of a radical scavenger can trap the initial radical before cyclization occurs. libretexts.org For S_N2 reactions, the rate depends on the concentration of both the nucleophile and the haloalkane. libretexts.org

Catalyst: Catalysts can significantly increase the rate of a reaction. For instance, copper(I) complexes are used to catalyze atom transfer radical cyclization reactions of unsaturated α-chloro β-keto esters. nih.govresearchgate.net The reaction kinetics can show a first-order dependence on the catalyst concentration. mdpi.com

Computational studies have been employed to determine the activation energies and rate constants for the cyclization of radicals similar to those that would be formed from this compound. For 5-exo cyclization, the rate constants are estimated to be in the range of 10⁴ to 10⁹ s⁻¹ at 296 K, depending on the specific structure of the radical. rsc.org

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and outcome of a reaction. wikipedia.org Solvents can stabilize reactants, products, or transition states to different extents, thereby altering the reaction's thermodynamics and kinetics. wikipedia.org

The Hughes-Ingold rules describe the effect of solvent polarity on substitution and elimination reactions:

An increase in solvent polarity generally accelerates reactions where charge is developed in the activated complex. wikipedia.org This is the case for S_N1 and E1 reactions due to the formation of a charged carbocation intermediate.

An increase in solvent polarity can decrease the rate of reactions where charge is dispersed in the activated complex. wikipedia.org

A change in solvent polarity has little effect on reactions where there is no significant change in charge between reactants and the activated complex. wikipedia.org

For S_N2 reactions, polar aprotic solvents are often preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. libretexts.org In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease the rate of S_N2 reactions. libretexts.org

In the context of free radical reactions, the rate is often less sensitive to solvent polarity compared to polar reactions, as there are no charged intermediates. masterorganicchemistry.com However, solvent effects can still be observed. For instance, in certain catalytic cross-metathesis reactions to form unsaturated esters, the presence of a coordinating solvent like acetonitrile (B52724) can influence the efficiency and selectivity. nih.gov

Table 2: Solvent Properties and Their General Effects on Reaction Types
SolventDielectric Constant (at 25 °C)General Effect on S_N1/E1General Effect on S_N2
Water78AcceleratesCan decrease rate
Dimethylsulfoxide (DMSO)47AcceleratesAccelerates (polar aprotic)
Acetonitrile37AcceleratesAccelerates (polar aprotic)

Data for dielectric constants sourced from Wikipedia. wikipedia.org

Stereochemical Control and Enantioselective Synthesis

Diastereoselectivity and Regioselectivity in Reactions of Methyl 6-bromo-5-methylhex-4-enoate

Reactions of allylic bromides like "this compound" are often subject to issues of regioselectivity (where a nucleophile can attack) and diastereoselectivity (the preferential formation of one diastereomer over another). The trisubstituted nature of the double bond and the potential for the formation of allylic intermediates mean that product distribution can be highly dependent on reaction conditions and the nature of the reactants.

Diastereoselectivity:

The diastereoselectivity in reactions of "this compound" would be particularly relevant in transformations that create a new stereocenter. For instance, in a nucleophilic substitution reaction, the approach of the nucleophile relative to the existing stereocenter (if the starting material is chiral) or the geometry of the double bond can lead to the formation of diastereomeric products.

In a related context, the epoxidation of allylic diols derived from Baylis-Hillman adducts demonstrates high diastereoselectivity. The formation of an intramolecular hydrogen bond directs the epoxidation to occur anti to the existing hydroxyl group, showcasing how non-covalent interactions can control the stereochemical outcome. organic-chemistry.org While "this compound" does not possess a directing hydroxyl group, this principle highlights how functional groups within a molecule can influence the facial selectivity of a reaction.

Regioselectivity:

Nucleophilic attack on an allylic system can occur at either the α-carbon (directly attached to the bromine) or the γ-carbon (the other end of the double bond), leading to SN2 or SN2' products, respectively. The regiochemical outcome is influenced by a variety of factors including the nature of the nucleophile, the solvent, and the presence of catalysts.

Studies on vinylogous esters with allylic bromide units have shown that the ambident reactivity is consistent with the Hard and Soft Acids and Bases (HSAB) principle. rsc.org Hard nucleophiles tend to favor attack at the harder electrophilic center, while softer nucleophiles favor the softer center. For instance, the reaction of a similar allylic bromide with sodium acetate (B1210297) (a hard nucleophile) can lead to a mixture of rearranged and unrearranged products, with the distribution being kinetically controlled. rsc.org In contrast, the use of substituted allylic zinc reagents in reactions with acid chlorides and chloroformates has been shown to proceed with excellent regioselectivity, affording α-substituted β,γ-unsaturated esters. organic-chemistry.org

The table below illustrates the potential regiochemical outcomes in nucleophilic substitution reactions of a generic allylic bromide.

Nucleophile TypeFavored Position of AttackExpected Product Type
Hard (e.g., RO⁻)α-carbonSₙ2
Soft (e.g., R₂CuLi)γ-carbonSₙ2'

Chiral Catalyst and Auxiliary-Mediated Asymmetric Transformations

To synthesize enantiomerically pure or enriched compounds, chiral catalysts or auxiliaries are employed to control the stereochemistry of a reaction. These methods are foundational in modern asymmetric synthesis.

Chiral Catalysts:

Chiral Lewis acids and transition metal complexes are widely used to catalyze enantioselective reactions. For instance, chiral Lewis acids such as those derived from scandium or copper can activate unsaturated α-keto esters to undergo highly enantioselective intramolecular carbonyl-ene reactions. acs.org Similarly, chiral N,N'-dioxide metal complexes have been used for regioselective catalytic asymmetric tandem isomerization/α-Michael additions of β,γ-unsaturated 2-acyl imidazoles. researchgate.netnih.gov

In the context of "this compound," a chiral catalyst could be employed in a cross-coupling reaction. For example, a nickel-catalyzed enantioconvergent cross-electrophile coupling of benzylic alcohols with alkenyl bromides has been developed, showcasing the potential for creating chiral centers with high enantioselectivity. Although this example involves a benzylic substrate, the principle could be extended to allylic systems.

The following table presents examples of chiral catalysts used in asymmetric transformations of unsaturated esters and related compounds.

Catalyst SystemReaction TypeAchieved Enantioselectivity (ee)
Sc((R,R)-Ph-pybox)₃Intramolecular Carbonyl-Eneup to 99%
Cu((S,S)-Ph-box)₂Intramolecular Carbonyl-Eneup to 98%
Chiral N,N'-Dioxide/Y(OTf)₃Tandem Isomerization/Michael Additionup to >99%

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in stereoselective alkylations and aldol (B89426) reactions. wikipedia.org For instance, the alkylation of an enolate derived from an oxazolidinone proceeds with high diastereoselectivity due to the steric hindrance imposed by the substituents on the auxiliary.

In a hypothetical application to a precursor of "this compound," a chiral auxiliary could be attached to the carboxylic acid moiety. Subsequent reactions, such as alkylation or cyclization, would proceed with a high degree of stereocontrol. For example, the use of a glucose-based chiral auxiliary on vinylogous esters has been shown to influence the regio- and stereoselectivity of subsequent bromination and nucleophilic substitution reactions. rsc.org The diastereoselectivity of these reactions is often dependent on the specific reaction conditions and the nature of the nucleophile.

Applications of Methyl 6 Bromo 5 Methylhex 4 Enoate in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The strategic placement of a bromine atom, a methyl group, and an ester functionality within the hexenoate framework makes Methyl 6-bromo-5-methylhex-4-enoate and its isomers valuable precursors in the total synthesis of natural products. The bromo group can be readily converted into other functional groups or used in coupling reactions, while the ester provides a handle for chain extension or modification.

Convergent Synthesis of Mycophenolic Acid from Methyl 6-bromo-4-methylhex-4-enoate

A structurally related isomer, Methyl 6-bromo-4-methylhex-4-enoate, is a key component in some synthetic routes to Mycophenolic Acid. Mycophenolic Acid is a potent immunosuppressant used to prevent organ transplant rejection and to treat autoimmune diseases. nih.gov It is an antibiotic produced by several Penicillium species. nih.gov The structure of Mycophenolic Acid features a complex phthalide (B148349) core attached to a C7 side chain, which is derived from a hexenoic acid derivative. nih.gov

In a convergent synthesis approach, the side chain is synthesized separately and then coupled with the phthalide core. Methyl 6-bromo-4-methylhex-4-enoate serves as a precursor to this C7 side chain. The synthesis of Mycophenolate Mofetil, a prodrug of Mycophenolic Acid, can be achieved through various patented methods, some of which may involve the methyl ester of mycophenolic acid as an intermediate. google.com

Table 1: Key Compounds in the Synthesis of Mycophenolic Acid

Compound NameMolecular FormulaRole in Synthesis
Mycophenolic AcidC17H20O6Target natural product and active pharmaceutical ingredient. nih.gov
Methyl 6-bromo-4-methylhex-4-enoateC8H13BrO2Precursor to the C7 side chain of Mycophenolic Acid.
Mycophenolate MofetilC23H31NO7Prodrug of Mycophenolic Acid. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The structural motif of a substituted hexenoate is found in various biologically active molecules. Bromo-substituted esters like this compound are versatile intermediates that can be elaborated into more complex pharmaceutical scaffolds. The bromine atom can participate in a range of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities and the construction of complex molecular architectures.

For instance, similar bromo esters have been utilized in the synthesis of various compounds. While not directly involving this compound, the synthesis of Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate and its subsequent reactions highlight the utility of bromo esters in constructing carbon-carbon bonds. orgsyn.org The reactivity of the bromo group allows for the introduction of new substituents, leading to a variety of molecular frameworks.

Development of New Synthetic Pathways to Diverse Molecular Architectures

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry and enabling the efficient construction of complex molecules. While specific new pathways developed using this compound are not extensively documented, its structure lends itself to exploration in various synthetic strategies.

The presence of both an electrophilic center (the carbon bearing the bromine) and a nucleophilic precursor (after conversion of the ester to other functional groups) within the same molecule allows for potential intramolecular reactions to form cyclic structures. Furthermore, the double bond can be functionalized through various addition reactions.

The synthesis of related bromo-substituted compounds, such as 2-amino-5-bromo-4(3H)-pyrimidinones, demonstrates the strategic use of bromination to enable further molecular elaboration. nih.gov Although a different class of compounds, this work underscores the importance of bromo-intermediates in generating libraries of compounds for biological screening.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the definitive structural elucidation of Methyl 6-bromo-5-methylhex-4-enoate. The chemical shifts, coupling constants, and multiplicities of the signals would provide a complete picture of the molecule's connectivity and stereochemistry.

In ¹H NMR spectroscopy, the protons in the molecule would exhibit distinct signals. The methoxy (B1213986) protons of the ester group (-OCH₃) are expected to appear as a singlet in the downfield region, typically around 3.7 ppm. The protons on the carbon adjacent to the carbonyl group are anticipated to resonate at approximately 2.0-2.2 ppm. orgchemboulder.com Protons on the carbon attached to the bromine atom are also expected to be in the downfield region. The vinyl proton and the methyl protons on the double bond would have characteristic chemical shifts and would show coupling to each other.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ester would be the most downfield signal, typically in the range of 170-175 ppm. The carbons of the double bond would appear in the olefinic region (around 120-140 ppm), and the carbon bearing the bromine atom would be shifted downfield due to the halogen's electronegativity. The methoxy carbon would have a characteristic signal around 50-55 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously by revealing proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
H2~2.4Triplet (t)
H3~2.2Multiplet (m)
H4~5.5Triplet of quartets (tq)
H6~4.0Singlet (s)
-OCH₃~3.7Singlet (s)
5-CH₃~1.8Doublet (d)

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (C=O)~173
C2~35
C3~30
C4~125
C5~135
C6~30
-OCH₃~52
5-CH₃~18

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion in the mass spectrum would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z). libretexts.orgjove.com This isotopic signature is a definitive indicator of a bromine-containing compound.

The fragmentation of the molecular ion would be expected to follow predictable pathways based on the functional groups present. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.orgnih.gov The presence of the bromine atom would also influence fragmentation, with cleavage of the carbon-bromine bond being a likely event. youtube.com Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for esters. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M]⁺, [M+2]⁺Molecular ion peak showing the characteristic 1:1 bromine isotope pattern.
[M - 31]⁺Loss of the methoxy group (-OCH₃).
[M - 59]⁺Loss of the carbomethoxy group (-COOCH₃).
[M - 79/81]⁺Loss of the bromine atom.
Acylium ionFormed by cleavage of the C-O bond of the ester.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound.

The most prominent absorption band in the IR spectrum would be the strong C=O stretch of the ester group, expected in the region of 1735-1750 cm⁻¹. orgchemboulder.com The presence of a carbon-carbon double bond (C=C) would give rise to a stretching absorption around 1640-1680 cm⁻¹. The C-O single bond stretching of the ester would result in two bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.comlibretexts.org The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the range of 500-600 cm⁻¹. spectroscopyonline.com

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ester)1735 - 1750Strong
C=C (Alkene)1640 - 1680Medium to Weak
C-O (Ester)1000 - 1300Strong
C-Br500 - 600Medium to Strong
C-H (sp²)3010 - 3100Medium
C-H (sp³)2850 - 3000Medium

X-ray Crystallography of Derivatives and Related Compounds

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. However, this technique requires a well-ordered crystalline solid. As this compound is likely a liquid or a low-melting solid at room temperature, its direct analysis by single-crystal X-ray diffraction would be challenging.

To obtain crystallographic data, it would likely be necessary to synthesize a solid derivative of the parent compound. For instance, conversion of the ester to a crystalline amide or the formation of a crystalline complex could facilitate X-ray analysis.

While direct crystallographic data for the title compound is unavailable, analysis of the crystal structures of related bromo-substituted organic molecules and unsaturated esters in crystallographic databases can provide valuable insights into the expected bond lengths and angles within the this compound molecule. This comparative analysis allows for the construction of a reliable theoretical model of its three-dimensional structure.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Reaction Pathways and Energetics

Key reactive sites in the molecule include the carbon-bromine bond, which is susceptible to nucleophilic substitution and elimination reactions, and the carbon-carbon double bond, which can undergo electrophilic addition. The ester group can be hydrolyzed under acidic or basic conditions.

Hypothetical Reaction Pathways:

Nucleophilic Substitution (SN2): A nucleophile could attack the carbon atom attached to the bromine, displacing the bromide ion. The energetics of this pathway would depend on the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.

Elimination (E2): A strong, sterically hindered base could abstract a proton from the carbon adjacent to the C-Br bond, leading to the formation of a conjugated diene system and elimination of HBr.

Electrophilic Addition: The π-electrons of the double bond are susceptible to attack by electrophiles. For instance, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule.

Radical Reactions: The C-Br bond can undergo homolytic cleavage under photochemical or thermal conditions to generate a carbon-centered radical, which could then participate in various radical-mediated transformations.

A detailed quantum mechanical study would involve calculating the transition state energies and activation barriers for these and other potential reactions, providing quantitative predictions of reaction rates and product distributions.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of methyl 6-bromo-5-methylhex-4-enoate are crucial determinants of its physical properties and chemical reactivity. Molecular modeling techniques, ranging from simple molecular mechanics to high-level quantum chemical methods, can be employed to explore the conformational landscape of this molecule.

The presence of several single bonds allows for considerable conformational freedom. Rotation around the C-C single bonds will lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by a combination of steric hindrance, torsional strain, and intramolecular interactions, such as dipole-dipole interactions between the ester group and the C-Br bond.

A systematic conformational search would typically reveal several low-energy structures. The global minimum energy conformation would represent the most populated state of the molecule at equilibrium. Understanding the preferred conformations is essential for predicting the stereochemical outcome of reactions involving this compound.

Prediction of Reactivity and Selectivity

Computational methods can provide valuable predictions regarding the reactivity and selectivity of this compound in various chemical reactions.

Reactivity Indices:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals can pinpoint the likely sites of nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond, while the LUMO is likely to have significant contributions from the antibonding orbital of the C-Br bond.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps can predict the sites for electrostatic interactions with other molecules. In this compound, the oxygen atoms of the ester group would be regions of negative potential, while the hydrogen atoms and the carbon attached to bromine would exhibit positive potential.

Selectivity:

Regioselectivity: In reactions such as electrophilic addition to the double bond, computational models can predict which of the two unsaturated carbons is more likely to be attacked. This is often rationalized by examining the relative stabilities of the possible carbocation intermediates.

Stereoselectivity: For reactions that can produce stereoisomers, computational modeling can be used to predict the preferred stereochemical outcome by calculating the energies of the diastereomeric transition states.

While specific computational data for this compound is not present in the provided search results, the principles outlined above form the basis of how theoretical chemistry would be applied to understand and predict its chemical behavior.

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